molecular formula C15H17NO2 B043792 3-Hydroxy-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)cyclohex-2-en-1-one CAS No. 111599-10-1

3-Hydroxy-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)cyclohex-2-en-1-one

Cat. No. B043792
M. Wt: 243.3 g/mol
InChI Key: ICRXRMSBNBVACL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tetrahydroisoquinoline derivatives, closely related to the target compound, often involves domino reactions of aromatic amines with cyclic enol ethers or 2-hydroxy cyclic ether catalyzed by indium chloride in water, showing high efficiency and selectivity (Zhang & Li, 2002). Another notable method includes the metal-free, hypervalent reagent-mediated cyclization of o-(1-alkynyl)benzamides, followed by oxidative hydroxylation (Yang et al., 2015).

Molecular Structure Analysis

The molecular structure and interactions of tetrahydroisoquinoline derivatives can be elucidated through crystal structure and Hirshfeld surface analysis. For instance, a study on a related compound revealed the non-planar nature of the cyclohexene ring within the tetrahydroisoquinoline unit, with intramolecular O—H⋯O hydrogen bonding influencing the structural orientation (Akkurt et al., 2021).

Chemical Reactions and Properties

Tetrahydroisoquinoline derivatives can undergo various chemical reactions, including Knoevenagel condensation with malononitrile, leading to the synthesis of isomers with specific structural features (Kasturi & Sharma, 1975). The synthesis of enantiopure tetrahydroisoquinolines from α-hydroxy-β-amino esters highlights the potential for generating specific stereoisomers through aziridinium formation and subsequent cyclisation (Davies et al., 2016).

Physical Properties Analysis

The physical properties of compounds in this category can be inferred from their synthesis conditions and molecular structure. For example, the controlled photochemical synthesis of substituted isoquinoline derivatives indicates light-sensitive properties and the influence of photoredox catalysis on their formation (Reddy et al., 2022).

Chemical Properties Analysis

The chemical properties, such as reactivity and selectivity, of tetrahydroisoquinoline derivatives are often determined by their synthesis routes and structural configurations. A study on the synthesis of 4-amino-3-hydroxymethyl-tetrahydroquinolines via intramolecular nitrone cycloaddition showcases the impact of chiral nitrones and reaction conditions on product configuration and purity (Broggini et al., 2007).

Future Directions

The compound has garnered a lot of attention in the scientific community due to its potential in drug discovery and synthesis of complex molecules. Future research may focus on developing novel analogs with potent biological activity .

properties

IUPAC Name

3-hydroxy-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)cyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c17-12-6-3-7-13(18)14(12)15-11-5-2-1-4-10(11)8-9-16-15/h1-2,4-5,15-17H,3,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICRXRMSBNBVACL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=C(C(=O)C1)C2C3=CC=CC=C3CCN2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30396665
Record name 3-Hydroxy-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)cyclohex-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30396665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)cyclohex-2-en-1-one

CAS RN

111599-10-1
Record name 3-Hydroxy-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)cyclohex-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30396665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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